Cas no 149572-31-6 ([8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)-)
![[8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)- structure](https://de.kuujia.com/scimg/cas/149572-31-6x500.png)
149572-31-6 structure
Produktname:[8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)-
[8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)-
- (3R)-7-hydroxy-8-[(3R)-9-[(3R)-7-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-9,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-en
- NSC650891
- NSC 650891
- [8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone, 9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-, (3R,3'R,3''R)-
- CHEBI:3861
- (3R,3'R,3''R)-9,9''-Dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)[8,8':9',8''-ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone
- (+)-Conocurvone
- Conocurvone
- [8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone, 9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-pentenyl)-, (3R,3'R,3''R)-
- (3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxo-benzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione
- Conocurvon
- SCX7A45WJ6
- 149572-31-6
- CHEMBL509065
- (8,8':9',8''-Ter-3H-naphtho(2,1-b)pyran)-7,7',7'',10,10',10''-hexone, 9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-pentenyl)-, (3R,3'R,3''R)-
- Q27106216
- DTXSID201100021
- NSC-650891
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- Inchi: InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,62-63H,10-12,25-27H2,1-9H3
- InChI-Schlüssel: RHQKAXXTUCIZNS-UHFFFAOYSA-N
- Lächelt: OC1=C(C2C(=O)C3C(=C4C=CC(C)(CC/C=C(\C)/C)OC4=CC=3)C(=O)C=2C2C(=O)C(=O)C3=C4C=CC(C)(CC/C=C(\C)/C)OC4=CC=C3C=2O)C(=O)C(=O)C2=C3C=CC(C)(CC/C=C(\C)/C)OC3=CC=C12
Berechnete Eigenschaften
- Genaue Masse: 952.38238
- Monoisotopenmasse: 952.38226260g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 71
- Anzahl drehbarer Bindungen: 11
- Komplexität: 2600
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 171Ų
- XLogP3: 12.1
Experimentelle Eigenschaften
- PSA: 170.57
[8,8':9',8''-Ter-3H-naphtho[2,1-b]pyran]-7,7',7'',10,10',10''-hexone,9,9''-dihydroxy-3,3',3''-trimethyl-3,3',3''-tris(4-methyl-3-penten-1-yl)-,(3R,3'R,3''R)- Verwandte Literatur
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Mayurakhi Bhuyan,Gakul Baishya Org. Biomol. Chem. 2022 20 9172
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci. 2019 10 1070
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